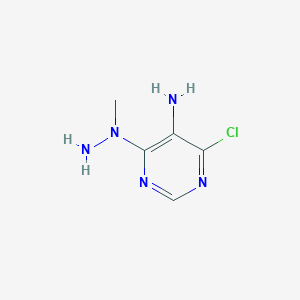![molecular formula C18H18Cl2F2N2 B12916545 (3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine CAS No. 820983-96-8](/img/structure/B12916545.png)
(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with two 2-chloro-4-fluorobenzyl groups. It has gained significant attention due to its potential therapeutic and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of (S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Amines, thiols, aprotic solvents, mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro atoms.
科学的研究の応用
(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
- N,N-Bis(2-chlorobenzyl)pyrrolidin-3-amine
- N,N-Bis(4-fluorobenzyl)pyrrolidin-3-amine
- N,N-Bis(2-chloro-4-fluorobenzyl)piperidin-3-amine
Uniqueness
(S)-N,N-Bis(2-chloro-4-fluorobenzyl)pyrrolidin-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
820983-96-8 |
|---|---|
分子式 |
C18H18Cl2F2N2 |
分子量 |
371.2 g/mol |
IUPAC名 |
(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H18Cl2F2N2/c19-17-7-14(21)3-1-12(17)10-24(16-5-6-23-9-16)11-13-2-4-15(22)8-18(13)20/h1-4,7-8,16,23H,5-6,9-11H2/t16-/m0/s1 |
InChIキー |
YMNGOMBMDQBZQA-INIZCTEOSA-N |
異性体SMILES |
C1CNC[C@H]1N(CC2=C(C=C(C=C2)F)Cl)CC3=C(C=C(C=C3)F)Cl |
正規SMILES |
C1CNCC1N(CC2=C(C=C(C=C2)F)Cl)CC3=C(C=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)



